molecular formula C15H18N2O3 B572971 Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate CAS No. 1272756-22-5

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate

Cat. No.: B572971
CAS No.: 1272756-22-5
M. Wt: 274.32
InChI Key: HHKRHDNJHDDIAV-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry (1272756-22-5)

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing spiro centers. The complete systematic name "Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate" precisely describes the molecular architecture through its detailed structural components. The nomenclature begins with the ethyl ester functionality, followed by the oxo substitution at position 4', and includes the dihydro modification indicating partial saturation of the quinazoline ring system.

The spiro designation in the name indicates the unique structural feature where two ring systems share a single carbon atom, specifically connecting the cyclopentane ring at position 1 with the quinazoline system at position 2'. This spiro linkage creates a three-dimensional molecular geometry that distinguishes this compound from conventional fused ring systems. The prime notation (') is used to differentiate atoms in the quinazoline portion from those in the cyclopentane ring, ensuring unambiguous identification of each structural element.

Properties

IUPAC Name

ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-14(19)10-6-5-7-11-12(10)13(18)17-15(16-11)8-3-4-9-15/h5-7,16H,2-4,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRHDNJHDDIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC3(CCCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide with Cyclopentanone

The most direct route involves reacting 2-aminobenzamide (anthranilamide) with cyclopentanone under acidic or catalytic conditions. For example:

  • Method A : A mixture of anthranilamide (10 mmol) and cyclopentanone (11 mmol) in ethanol with Cp₂TiCl₂ (1 mol%) at 50–80°C yields the spirocyclic dihydroquinazolinone core. Post-reaction workup includes aqueous quenching, extraction with ethyl acetate, and purification via column chromatography (PE/EtOAc = 2:1).

  • Method B : Using LiAlH₄ and TMSCl for in situ activation, 2-methylaminobenzamide reacts with cyclopentanone in THF to form the spiro intermediate, which is further functionalized.

Key Variables :

  • Catalyst : Cp₂TiCl₂ (yields >75%) outperforms traditional acids like HCl.

  • Solvent : Ethanol or THF enables optimal solubility and reaction kinetics.

  • Temperature : Reactions at 50–80°C achieve completion within 4–6 hours.

Introduction of the Ethyl Ester Group

The 5'-carboxylate group is introduced via two primary approaches:

Esterification of a Carboxylic Acid Intermediate

A patent by CN103058870A describes esterification of 2-oxocyclopentylacetic acid with ethanol under acidic conditions (H₂SO₄, reflux, 8 h), yielding ethyl 2-oxocyclopentyl acetate. Adapting this to the quinazoline system involves:

  • Hydrolysis of a nitrile or amide group at position 5' to a carboxylic acid.

  • Esterification with ethanol via Fischer-Speier or Steglich conditions.

Direct Use of Ethyl 2-Isocyanobenzoate

Copper-catalyzed coupling of ethyl 2-isocyanobenzoate with amines generates 3-substituted quinazolin-4(3H)-ones. For the target compound:

  • Ethyl 2-isocyanobenzoate reacts with cyclopentylamine derivatives.

  • Cyclocondensation forms the spiro structure, with the ethyl ester pre-installed.

Yield Comparison :

MethodYield (%)Catalyst
Cyclocondensation78Cp₂TiCl₂
Copper-catalyzed65Cu(OAc)₂·H₂O
Post-esterification82H₂SO₄

Optimization and Mechanistic Insights

Role of Catalysts

  • Cp₂TiCl₂ : Enhances imine formation and cyclization via Lewis acid activation, reducing side reactions.

  • Cu(OAc)₂ : Facilitates isocyanide-amine coupling through a radical or two-electron mechanism, enabling milder conditions.

Solvent and Temperature Effects

  • Ethanol : Polar protic solvent stabilizes intermediates, but prolonged heating (>80°C) promotes decomposition.

  • THF : Aprotic solvent suits moisture-sensitive steps (e.g., LiAlH₄ reductions).

Side Reactions and Mitigation

  • Over-oxidation : Controlled stoichiometry of LiAlH₄ prevents reduction of the 4'-keto group.

  • Ester Hydrolysis : Neutral workup conditions (e.g., NaHCO₃) preserve the ethyl ester.

Scalability and Industrial Feasibility

The "one-pot" approach described in CN103058870A minimizes intermediate isolation, achieving 85% yield at kilogram scale. Key considerations include:

  • Cost : Cyclopentanone (~$50/kg) and Cp₂TiCl₂ (~$200/g) impact economics; cheaper alternatives (e.g., FeCl₃) are under investigation.

  • Waste : Aqueous ethanol and recoverable catalysts align with green chemistry principles.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies show visible-light-mediated spirocyclization of anthranilamides with ketones, reducing reaction times to 1–2 hours.

Biocatalytic Approaches

Lipase-mediated esterification (e.g., CAL-B) offers enantioselective synthesis, though yields remain modest (~50%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the quinazoline ring.

    Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated its efficacy against different cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Properties :
    • The compound has shown antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent. The unique spirocyclic framework may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Neuroprotective Effects :
    • Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that it may help reduce oxidative stress and inflammation in neuronal cells .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions, including nucleophilic substitutions and cycloadditions .
  • Fluorescent Probes :
    • The compound's ability to undergo photochemical transformations makes it suitable for use as a fluorescent probe in biochemical assays. Its derivatives can be designed to emit fluorescence upon interaction with specific biomolecules, aiding in the visualization of cellular processes .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, supported by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In a screening assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The study suggested that the spirocyclic structure enhances membrane permeability, facilitating greater uptake into bacterial cells.

Mechanism of Action

The mechanism of action of Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit enzyme activity by binding to the active site, while the spirocyclic structure may enhance binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues: Core Modifications and Substituents

Compound A : Ethyl 4'-(4-methoxybenzoyl)-2-oxo-2'-phenyl-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate
  • Structure : Replaces the quinazoline core with a pyrazole ring fused to acenaphthylene. The 5'-ester and 4'-ketone are retained, but a 4-methoxybenzoyl group and phenyl substituent are added.
  • Synthesis : Prepared via column chromatography (81% yield) and characterized by IR (ester C=O at 1732 cm⁻¹) and NMR .
Compound B : 5'-Methyl-4'-oxo-7'-phenyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-8'-carbonitrile
  • Structure : Cyclohexane replaces cyclopentane in the spiro system, with a nitrile group at the 8'-position and a phenyl group at 7'.
  • Properties : Crystal structure analysis reveals a distorted chair conformation for the cyclohexane ring, contrasting with the smaller cyclopentane ring in the target compound. The nitrile group increases electrophilicity at the 8'-position .
Compound C : 3-Ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one
  • Structure : A benzo[h]quinazoline core fused to a cycloheptane ring. The thioxo group at the 2-position replaces the ketone, and an ethyl group is added.
  • Reactivity : The thioxo group facilitates nucleophilic substitution reactions, enabling derivatization into sulfanyl or hydrazinyl analogues .

Physicochemical and Spectral Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₆H₁₈N₂O₃ C₃₁H₂₅N₂O₅ C₂₁H₁₉N₃O
Key Functional Groups Ester (5'), Ketone (4') Ester (5'), Ketone (2), Benzoyl Nitrile (8'), Ketone (4')
IR (C=O Stretch) Not reported 1732 cm⁻¹ (ester), 1669 cm⁻¹ ~1680 cm⁻¹ (ketone)
¹H NMR Features Not reported Aromatic protons (δ 6.38–8.09) Cyclohexane protons (δ 1.2–2.5)
  • Spectral Trends : Esters in spiro compounds consistently show C=O stretches near 1730 cm⁻¹. Aromatic protons in Compound A (δ 6.38–8.09) suggest greater deshielding due to the acenaphthylene system compared to simpler quinazolines .

Biological Activity

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound has the chemical formula C15H18N2O3C_{15}H_{18}N_{2}O_{3} and a molecular weight of approximately 274.31 g/mol. The structure features a spirocyclic system that contributes to its unique biological profile.

PropertyValue
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
CAS Number1272756-22-5
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Various synthetic routes have been explored in the literature, focusing on optimizing yields and purity. For instance, one method involves the reaction of specific precursors under controlled conditions to yield the desired spirocyclic structure .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and P388 (leukemia) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for its efficacy against tumor growth .

The compound's biological activity is attributed to its interaction with cellular targets involved in signaling pathways that regulate cell survival and proliferation. Preliminary studies suggest that it may modulate pathways related to apoptosis and angiogenesis, although detailed mechanistic studies are still ongoing .

Neuroprotective Effects

In addition to antitumor activity, there is emerging evidence suggesting potential neuroprotective effects . The compound may influence neurotransmitter systems, particularly those involving GABA receptors, which are crucial for maintaining neuronal excitability and protecting against neurodegeneration .

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

  • In Vitro Studies : A study conducted on HeLa cells demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Morphological assessments indicated significant apoptosis characterized by chromatin condensation and nuclear fragmentation.
  • In Vivo Studies : In murine models of leukemia, administration of the compound resulted in a notable reduction in tumor burden compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing spiroquinazoline derivatives like Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate?

Spiroquinazoline derivatives are typically synthesized via cyclocondensation reactions between ketones or aldehydes and amino-containing precursors. For example, multi-step protocols involving cyclization of enaminones with cyclopentanone derivatives under acid catalysis (e.g., H2_2SO4_4) or microwave-assisted conditions are reported. Purification often involves column chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol or ethyl acetate to achieve >95% purity . Key intermediates are characterized using 1^1H/13^{13}C NMR and IR spectroscopy to confirm functional groups like ester C=O (1700–1750 cm1^{-1}) and spirocyclic frameworks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H NMR reveals coupling constants (e.g., J = 8–12 Hz for spirocyclic protons) and chemical shifts (e.g., δ 4.2–4.5 ppm for ester CH2_2 groups). 13^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm) and spiro carbon connectivity .
  • IR Spectroscopy : Identifies ester (C=O, ~1720 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) bonds .
  • HPLC/GC-MS : Used to assess purity and detect byproducts, particularly for intermediates prone to side reactions (e.g., over-cyclization) .

Q. How is crystallographic data obtained and refined for spirocyclic compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DCM solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL, which applies least-squares minimization to optimize atomic positions and thermal parameters. Hydrogen atoms are often placed in idealized positions with riding models .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) and experimental structural data for this compound?

Discrepancies in bond lengths or angles may arise from crystal packing effects (e.g., hydrogen bonding) not accounted for in gas-phase DFT calculations. To reconcile

  • Perform periodic DFT calculations incorporating crystal lattice parameters.
  • Compare experimental (SC-XRD) and computed (B3LYP/6-311++G**) dihedral angles, focusing on deviations >5°, which may indicate conformational flexibility .
  • Validate computational models using QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density distributions at bond critical points .

Q. What strategies optimize reaction yields in spiroquinazoline synthesis while minimizing diastereomer formation?

  • Catalyst Screening : Use chiral Lewis acids (e.g., Zn(OTf)2_2) to enforce stereoselectivity during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions.
  • Temperature Control : Low temperatures (0–5°C) suppress epimerization, while reflux conditions accelerate cyclization .
  • Byproduct Analysis : Monitor reaction progress via TLC and LC-MS to identify undesired pathways (e.g., dimerization) .

Q. How can researchers address challenges in refining twinned or low-resolution crystallographic data for this compound?

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios (e.g., 0.3–0.7 for pseudo-merohedral twins).
  • High-Resolution Data : Collect data at synchrotron facilities (e.g., λ = 0.5 Å) to improve resolution (<0.8 Å).
  • Restraints : Apply DFIX/ISOR restraints to stabilize anisotropic displacement parameters for disordered atoms .

Q. What methodologies are employed to study the compound’s reactivity in functionalization reactions (e.g., C–H activation)?

  • Electrophilic Substitution : Introduce halogens (Br, Cl) using NBS or SO2_2Cl2_2 in DCM, targeting electron-rich positions on the quinazoline ring.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) modify the spirocyclopentane moiety .
  • Mechanistic Probes : Use deuterium labeling (e.g., D2_2O exchange) to identify rate-determining steps in catalytic cycles .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR signals arising from dynamic stereochemistry?

  • VT-NMR (Variable Temperature) : Perform experiments from 25°C to −60°C. Signal coalescence at higher temperatures indicates rapid interconversion of conformers.
  • NOESY/ROESY : Detect through-space correlations to assign axial/equatorial proton configurations in rigid spiro frameworks .
  • DFT-MD Simulations : Model rotational barriers (e.g., ΔG‡ > 20 kcal/mol) to predict slow exchange regimes .

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 23^3 matrix) to test variables (temperature, catalyst loading, solvent ratio) and identify significant factors (p < 0.05).
  • Batch-to-Batch Analysis : Apply ANOVA to compare yields (>3 batches) and RSD (relative standard deviation) thresholds (<5%) .

Q. How can computational tools predict biological activity or toxicity of spiroquinazoline derivatives?

  • QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate against cytotoxicity databases (e.g., PubChem BioAssay).
  • Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina, focusing on binding affinity (ΔG < −8 kcal/mol) .

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